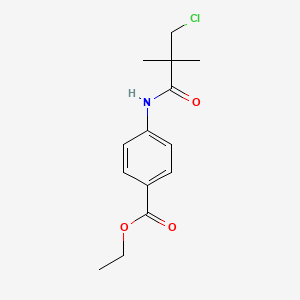

ethyl 4-(3-chloro-2,2-dimethylpropanamido)benzoate

Description

Properties

IUPAC Name |

ethyl 4-[(3-chloro-2,2-dimethylpropanoyl)amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClNO3/c1-4-19-12(17)10-5-7-11(8-6-10)16-13(18)14(2,3)9-15/h5-8H,4,9H2,1-3H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGJOICICQLUHDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C(C)(C)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(3-chloro-2,2-dimethylpropanamido)benzoate typically involves the esterification of 4-aminobenzoic acid followed by the introduction of the 3-chloro-2,2-dimethylpropanamido group. The reaction conditions often include the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-chloro-2,2-dimethylpropanamido)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The chlorine atom in the compound can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 4-(3-chloro-2,2-dimethylpropanamido)benzoic acid.

Reduction: Formation of ethyl 4-(3-chloro-2,2-dimethylpropanamino)benzoate.

Substitution: Formation of ethyl 4-(3-methoxy-2,2-dimethylpropanamido)benzoate.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 4-(3-chloro-2,2-dimethylpropanamido)benzoate has the molecular formula . Its structure features an ethyl ester linked to a chloro-substituted propanamido group, making it a versatile building block for further chemical modifications. The compound's unique structural attributes contribute to its reactivity and potential applications in drug development and organic synthesis.

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Refluxing Reactions : Combining benzoic acid derivatives with chloro-substituted amines under controlled conditions.

- Solvent Extraction : Purifying the final product through solvent extraction techniques.

- Characterization Techniques : Utilizing nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry to confirm the structure of the synthesized compound.

Medicinal Chemistry

This compound has been investigated for its potential biological activities, including:

- Antimicrobial Properties : Studies have shown that derivatives of this compound exhibit activity against various bacterial strains, suggesting its utility in developing new antibiotics.

- Anticancer Activity : Research indicates that certain structural modifications of this compound can lead to enhanced anticancer effects, making it a candidate for further exploration in cancer therapeutics.

Material Science

In material science, this compound is being explored for:

- Polymer Development : Its unique chemical structure allows it to be used as a monomer in the synthesis of functionalized polymers with specific properties.

- Coatings and Composites : The incorporation of this compound into coatings can enhance their performance characteristics, such as durability and resistance to environmental factors.

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal demonstrated that this compound derivatives exhibited significant antimicrobial activity against Escherichia coli and Pseudomonas aeruginosa. The research highlighted the importance of structural modifications in enhancing efficacy against these pathogens .

Case Study 2: Anticancer Research

In another investigation focused on anticancer properties, researchers synthesized various analogs of this compound. The results indicated that specific modifications led to increased cytotoxicity against cancer cell lines, suggesting a promising avenue for drug development .

Mechanism of Action

The mechanism of action of ethyl 4-(3-chloro-2,2-dimethylpropanamido)benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Benzoate Derivatives

Ethyl 4-substituted benzoates exhibit diverse biological and physicochemical properties depending on their functional groups. Key analogs include:

Key Observations:

- Electronic Effects: The chloro and dimethyl groups in the target compound introduce steric hindrance and electron-withdrawing properties, contrasting with electron-donating groups like dimethylamino in Ethyl 4-(dimethylamino)benzoate. This may reduce nucleophilicity compared to analogs with amino or thioether groups .

- Biological Activity : Sulfonamide analogs (e.g., 4-(3-chloro-2,2-dimethylpropanamido)benzenesulfonamide) exhibit enzyme-inhibitory activity due to the sulfonamide moiety, a feature absent in the target compound .

- Reactivity in Polymers: Ethyl 4-(dimethylamino)benzoate demonstrates superior reactivity in resin cements compared to methacrylate derivatives, suggesting that the target compound’s amide group may influence crosslinking efficiency .

Functional Group Impact on Physicochemical Properties

- Thermal Stability : Steric bulk from the dimethylpropanamido group may increase melting points relative to less-substituted analogs like I-6230 .

- Synthetic Accessibility : The discontinued status of the target compound (Ref: 10-F756433) suggests synthesis challenges, possibly due to the chloro-dimethylpropanamido group’s complexity .

Comparative Reactivity in Resin Systems

In resin formulations, Ethyl 4-(dimethylamino)benzoate outperforms 2-(dimethylamino)ethyl methacrylate in degree of conversion and mechanical properties .

Biological Activity

Ethyl 4-(3-chloro-2,2-dimethylpropanamido)benzoate is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is an ester derived from benzoic acid. Its structure can be represented as follows:

- Molecular Formula : C13H16ClN O2

- Molecular Weight : 253.72 g/mol

The compound features a chloro group and a dimethylpropanamido moiety, which are significant for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Some studies have demonstrated that this compound possesses antimicrobial properties against certain bacterial strains. The mechanism involves disrupting bacterial cell membranes, leading to cell lysis and death.

- Anticancer Properties : Preliminary findings suggest that the compound may inhibit the proliferation of cancer cells. It appears to induce apoptosis in specific cancer cell lines, though the exact pathways remain to be fully elucidated.

- Anti-inflammatory Effects : this compound has shown potential in reducing inflammation in vitro. This effect is likely mediated through the inhibition of pro-inflammatory cytokines.

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:

- Cell Membrane Disruption : The compound may integrate into bacterial membranes, altering their integrity and function.

- Apoptosis Induction : In cancer cells, it may activate intrinsic apoptotic pathways, leading to programmed cell death.

- Cytokine Modulation : It could inhibit the signaling pathways involved in inflammatory responses, reducing the levels of cytokines such as TNF-alpha and IL-6.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Anti-inflammatory | Reduces cytokine levels in vitro |

Case Study: Anticancer Activity

In a study examining the anticancer effects of this compound on human breast cancer cells (MCF-7), researchers found that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analyses indicated increased apoptosis rates compared to control groups. This suggests that further exploration into its use as a chemotherapeutic agent may be warranted.

Case Study: Antimicrobial Efficacy

A separate investigation focused on the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones in agar diffusion assays at concentrations above 50 µg/mL, highlighting its potential as an antibacterial agent.

Q & A

Q. What are the standard synthetic routes for ethyl 4-(3-chloro-2,2-dimethylpropanamido)benzoate, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves coupling substituted benzoic acid derivatives with halogenated propanamide intermediates. For example, refluxing 4-aminobenzoate esters with 3-chloro-2,2-dimethylpropanoyl chloride in a polar aprotic solvent (e.g., DMSO) under acidic catalysis can yield the target compound. Optimization strategies include:

- Temperature control : Prolonged reflux (e.g., 18 hours) ensures complete acylation .

- Solvent selection : DMSO enhances solubility of intermediates, while ethanol-water mixtures aid in crystallization .

- Catalyst choice : Glacial acetic acid facilitates Schiff base formation in analogous reactions .

Yield improvements (e.g., from 65% to >80%) may require iterative adjustments to stoichiometry or purification protocols (e.g., column chromatography).

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR spectroscopy : H and C NMR confirm the ester linkage (δ ~4.3 ppm for ethyl CH, δ ~165-170 ppm for carbonyl carbons) and the chloro-dimethylpropanamido moiety (δ ~1.4 ppm for methyl groups) .

- HPLC-MS : Validates purity and molecular ion peaks (e.g., [M+H] at m/z ~310–330) while detecting side products like hydrolyzed benzoic acids .

- Melting point analysis : A sharp melting range (e.g., 140–143°C) indicates crystallinity and purity .

Method selection should align with the compound’s stability; for instance, FT-IR may degrade thermally sensitive samples.

Q. How can initial biological activity screening be designed to evaluate this compound’s potential as an enzyme inhibitor?

Methodological Answer:

- Enzyme assays : Use fluorometric or colorimetric assays (e.g., acetylcholinesterase or kinase inhibition) with positive/negative controls. Optimize substrate concentrations via Michaelis-Menten kinetics .

- Dose-response curves : Test logarithmic dilutions (1 nM–100 µM) to calculate IC values. Triplicate runs reduce variability .

- Theoretical framework : Link hypotheses to known structure-activity relationships (SAR) for chloroalkylamide derivatives, such as steric effects from dimethyl groups impacting binding .

Advanced Research Questions

Q. How can contradictory data in bioactivity studies (e.g., varying IC50_{50}50 across assays) be systematically resolved?

Methodological Answer:

- Source identification : Use factorial design (e.g., 2 designs) to isolate variables like buffer pH, incubation time, or solvent polarity .

- Cross-validation : Compare results across orthogonal assays (e.g., SPR vs. fluorescence polarization) to rule out assay-specific artifacts .

- Computational modeling : Molecular dynamics simulations can predict binding pose inconsistencies caused by solvent effects or protein flexibility .

Q. What strategies are effective for integrating AI-driven process optimization into the synthesis of this compound?

Methodological Answer:

- Parameter space exploration : Train machine learning models on historical reaction data (e.g., yields vs. temperature/solvent) to predict optimal conditions .

- Real-time adjustments : Couple AI with inline analytics (e.g., PAT tools) to dynamically adjust reflux duration or catalyst loading .

- Validation : Compare AI-optimized batches with traditional methods using ANOVA to confirm statistical significance .

Q. How can mechanistic studies elucidate the role of the chloro-dimethyl moiety in this compound’s reactivity or bioactivity?

Methodological Answer:

- Isotopic labeling : Incorporate C or H into the dimethyl group to track metabolic or degradation pathways via LC-MS .

- DFT calculations : Model electron density maps to identify steric or electronic effects influencing nucleophilic attack or enzyme binding .

- Comparative SAR : Synthesize analogs (e.g., replacing Cl with F or methyl with ethyl) and correlate structural changes with activity trends .

Methodological Frameworks and Theoretical Considerations

- Linking to theory : Advanced studies should anchor hypotheses to frameworks like transition-state theory (for reactivity) or lock-and-key models (for bioactivity) .

- Experimental design : Pre-test/post-test control group designs minimize confounding variables in bioactivity studies .

- Data interpretation : Use bibliometric analysis to contextualize findings within existing literature, identifying gaps or contradictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.